BenchChemオンラインストアへようこそ!

2-Acetyl-3-ethylpyrazine

Flavor Chemistry Sensory Science Potency

2-Acetyl-3-ethylpyrazine (CAS 32974-92-8) is an alkylpyrazine flavoring agent with a molecular formula of C₈H₁₀N₂O and molecular weight of 150.18 g/mol. It is a synthetic compound found naturally in pork liver and cocoa , and is widely approved for use in food applications globally, carrying the FEMA number 3250 and JECFA number 785.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 32974-92-8
Cat. No. B160245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-ethylpyrazine
CAS32974-92-8
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1C(=O)C
InChIInChI=1S/C8H10N2O/c1-3-7-8(6(2)11)10-5-4-9-7/h4-5H,3H2,1-2H3
InChIKeyPPJSYGVFDJEMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-ethylpyrazine (CAS 32974-92-8) for Food and Flavor Applications: Evidence-Based Procurement


2-Acetyl-3-ethylpyrazine (CAS 32974-92-8) is an alkylpyrazine flavoring agent with a molecular formula of C₈H₁₀N₂O and molecular weight of 150.18 g/mol [1]. It is a synthetic compound found naturally in pork liver and cocoa , and is widely approved for use in food applications globally, carrying the FEMA number 3250 and JECFA number 785 [2]. This compound is classified as a volatile flavor compound and is notable for its potent sensory impact at extremely low concentrations [3].

Why 2-Acetyl-3-ethylpyrazine Cannot Be Substituted with Generic Pyrazines: Evidence for Procurement Specialists


The alkylpyrazine class includes many compounds with similar 'nutty' or 'roasted' descriptors, yet their sensory profiles, potency, and regulatory allowances vary dramatically. Generic substitution based solely on class membership (e.g., using 2-acetyl-3-methylpyrazine or 2-ethyl-3-methylpyrazine) risks altering a product's signature flavor profile due to differences in odor character and threshold [1]. Furthermore, the specific compound's regulatory approval status under JECFA and FEMA for its intended use level is a critical procurement consideration [2]. The unique generation of 2-acetyl-3-ethylpyrazine during specific aging processes also makes it irreplaceable in authentic formulations [3].

Quantitative Differentiation of 2-Acetyl-3-ethylpyrazine: Comparator-Based Evidence for Scientific Procurement


Superior Potency: Odor Threshold Comparison vs. 2-Acetylpyrazine

2-Acetyl-3-ethylpyrazine demonstrates an exceptionally low odor detection threshold, reported in the range of 0.1 to 1 ppb [1]. This is significantly lower than that of the less substituted analog, 2-acetylpyrazine, which has a reported odor threshold of 62 ppb in water . This difference of approximately two orders of magnitude in potency translates to a lower usage level for equivalent sensory impact.

Flavor Chemistry Sensory Science Potency

Olfactory Receptor Activation Profile: A Distinctive Pattern vs. 2-Acetyl-3-methylpyrazine

In a study screening a panel of odorant receptors (Or2a, Or7a, Or13a, Or22c, Or24a, Or30a, Or33b, Or35a, Or42a, Or42b, Or45a, Or45b, Or47a, Or49a, Or59a, Or67b, Or74a, Or82a, Or85c, Or94a, Or94b), 2-acetyl-3-ethylpyrazine elicited a response of 2 ± 6 from Or22c, while the structurally similar 2-acetyl-3-methylpyrazine produced a response of 18 ± 12 from the same receptor [1]. Furthermore, the methyl analog showed activation of Or24a (101 ± 28) and Or35a (25 ± 9), which were not prominent for the ethyl analog. This demonstrates a distinct, non-overlapping pattern of receptor activation.

Molecular Olfaction Receptor Profiling Flavor Differentiation

Distinct Evolution Profile During Food Aging: A Unique Temporal Marker vs. 2,3-Diethylpyrazine and Other Pyrazines

During the 24-month aging of Chinese vinegar, 2-acetyl-3-ethylpyrazine is generated as a novel aroma-active compound, increasing from non-detectable levels at the start of aging to a detectable component of the aged product's aroma profile [1]. In contrast, many other pyrazines, such as 2,3-diethylpyrazine and 2-ethyl-3-methylpyrazine, are present from the initial stages of processing and show a decrease or different temporal trend. This specific generation profile makes 2-acetyl-3-ethylpyrazine a marker of true, long-term aging.

Food Processing Aging Authenticity Volatile Analysis

Differentiated Per-Capita Intake and Regulatory Consumption Volume vs. 2-Acetyl-3-methylpyrazine

JECFA safety evaluations reveal a notable difference in estimated per-capita intake between these two closely related compounds. The intake of 2-acetyl-3-ethylpyrazine is reported as 1 µg/kg bw/day in Europe and the USA [1]. In contrast, the intake for 2-acetyl-3-methylpyrazine is an order of magnitude lower, at 0.1 µg/kg bw/day in the same regions [1]. This difference in the accepted level of human exposure may reflect variations in use patterns, application levels, or market presence.

Regulatory Compliance Safety Assessment Food Additive Procurement

Sensory Profile Distinction: 'Musty' and 'Vegetative' Nuances Absent in 2-Acetyl-3-methylpyrazine

Detailed organoleptic descriptions highlight key qualitative differences between the two compounds. 2-Acetyl-3-ethylpyrazine is characterized by a 'musty, nutty, cocoa and peanut' flavor, with additional 'vegetative, potato and bean' nuances [1]. Conversely, 2-acetyl-3-methylpyrazine is described as having a 'roasted, nutty, grain-roasted potato' odor, with its flavor being 'less burnt than most of the pyrazines' and lacking the explicit 'musty' and 'vegetative' character of its ethyl-substituted counterpart . These descriptive differences, while qualitative, are critical for flavorists.

Flavor Profiling Sensory Analysis Formulation Science

Differential Regulatory Application Limits vs. Structural Analog 2-Ethyl-3-methylpyrazine

Chinese GB 2760-2011 and related FEMA guidelines indicate distinct usage contexts for these compounds. 2-Acetyl-3-ethylpyrazine is assigned the FEMA number 3250 and GB code S0721 [1]. The structural analog 2,3-diethyl-5-methylpyrazine, while also a pyrazine, carries the distinct FEMA number 3336 and GB code S0722 [1]. While specific quantitative application limits vary by food category, the existence of separate codifications confirms they are considered distinct additives by regulatory bodies, preventing direct substitution without reformulation and re-approval.

Regulatory Compliance Flavor Formulation Procurement

Validated Application Scenarios for 2-Acetyl-3-ethylpyrazine: Where the Quantitative Evidence Applies


Authenticity Marker in Aged Vinegar and Condiments

The unique generation of 2-acetyl-3-ethylpyrazine during extended aging, as demonstrated by its emergence as a novel volatile after 24 months in vinegar [1], makes it a critical target for quality control in premium aged products. Procuring this specific compound is essential for authenticating long-aged condiments and for developing flavor formulations that mimic a genuine, mature profile. Generic pyrazine blends cannot replicate this specific temporal signature.

High-Potency Flavoring for Low-Use-Level Savory Snacks

Given its exceptionally low odor threshold (0.1-1 ppb) [2], 2-acetyl-3-ethylpyrazine is optimally applied in applications where a robust roasted or nutty impact is required at minimal use levels (e.g., 2-15 ppm in baked goods and meats) . This minimizes cost and potential interference from the solvent system. This differentiates it from less potent alternatives like 2-acetylpyrazine, which has a threshold approximately two orders of magnitude higher.

Formulation of Complex 'Musty' and 'Earthy' Flavor Notes

The specific 'musty' and 'vegetative' flavor nuances of 2-acetyl-3-ethylpyrazine, which are not present in its methyl-substituted analog [3], are essential for creating authentic earthy and savory profiles. This makes it the compound of choice for applications in potato-based foods, peanut and cocoa flavors, and meat seasonings where a 'less burnt' and more 'musty' character is desired.

Branded Flavor Profile Protection via Distinct Receptor Signature

For manufacturers with an existing, successful product flavor profile, the distinctive pattern of olfactory receptor activation shown by 2-acetyl-3-ethylpyrazine compared to its analogs [4] provides a scientific basis for its non-substitutability. Changing to a similar compound would alter the neural coding of the product's aroma, potentially leading to a perceptible and undesirable change in the brand's sensory signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetyl-3-ethylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.